An In-Depth Technical Guide to 2-(chloromethyl)-4-methoxyaniline: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 2-(chloromethyl)-4-methoxyaniline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(chloromethyl)-4-methoxyaniline (CAS No. 210569-23-6), a substituted aniline derivative with significant potential as a building block in medicinal chemistry and materials science. Given its specific combination of reactive functional groups—a primary aromatic amine, an electron-donating methoxy group, and a reactive benzylic chloride—this molecule serves as a versatile intermediate for the synthesis of complex heterocyclic systems and other target molecules. This document synthesizes established chemical principles and analogous procedures to offer field-proven insights into its synthesis, characterization, reactivity, and safe handling.
Chemical Identity and Physicochemical Properties
2-(chloromethyl)-4-methoxyaniline is a trifunctional aromatic compound. The aniline moiety provides a nucleophilic center and a site for diazotization reactions. The methoxy group acts as a strong electron-donating group, activating the aromatic ring towards electrophilic substitution and influencing the basicity of the aniline nitrogen. The chloromethyl group is a reactive electrophilic site, susceptible to nucleophilic substitution, making it an excellent handle for introducing the substituted benzyl fragment into larger molecules.
Table 1: Physicochemical Properties of 2-(chloromethyl)-4-methoxyaniline
| Property | Value (Predicted/Estimated) | Source/Basis |
| CAS Number | 210569-23-6 | Public Chemical Databases |
| Molecular Formula | C₈H₁₀ClNO | Calculated |
| Molecular Weight | 171.62 g/mol | Calculated |
| IUPAC Name | 2-(chloromethyl)-4-methoxyaniline | IUPAC Nomenclature |
| Appearance | Likely an off-white to brown solid or oil | Analogy to similar anilines[1][2] |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH); sparingly soluble in water | General properties of anilines |
| Boiling Point | > 200 °C (Decomposition may occur) | Estimation based on structure |
| Melting Point | Not available | Experimental data unavailable |
Synthesis Pathway and Experimental Protocol
The chosen pathway involves:
-
Free-Radical Chlorination: Selective chlorination of the benzylic methyl group in the presence of the nitro and methoxy functionalities.
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Chemoselective Nitro Reduction: Reduction of the nitro group to a primary amine while preserving the reactive chloromethyl group.
Caption: Proposed two-step synthesis of 2-(chloromethyl)-4-methoxyaniline.
Part A: Synthesis of 2-(chloromethyl)-4-methoxy-1-nitrobenzene (Intermediate)
Causality: The first step requires the selective functionalization of the methyl group without affecting the aromatic ring. A free-radical pathway is ideal for this transformation. N-chlorosuccinimide (NCS) is chosen as the chlorinating agent because it provides a low, steady concentration of chlorine radicals, minimizing side reactions. A radical initiator, such as azobisisobutyronitrile (AIBN), is required to initiate the reaction upon thermal decomposition. An inert solvent like carbon tetrachloride (CCl₄) or benzene is used to dissolve the reactants and facilitate the reaction.
Experimental Protocol:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-2-nitrotoluene (1 equivalent) in carbon tetrachloride.
-
Add N-chlorosuccinimide (NCS, 1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents).
-
Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of CCl₄.
-
Combine the filtrates and wash sequentially with 5% aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-(chloromethyl)-4-methoxy-1-nitrobenzene by column chromatography on silica gel if necessary.
Part B: Synthesis of 2-(chloromethyl)-4-methoxyaniline (Final Product)
Causality: This step demands the reduction of a nitro group in the presence of a labile benzylic chloride. Catalytic hydrogenation can sometimes lead to hydrodechlorination (reduction of the C-Cl bond). Therefore, a milder, chemoselective method like reduction with iron powder in the presence of an electrolyte like ammonium chloride is often preferred.[3] This system is highly effective for nitro group reduction and generally does not affect benzylic halides.
Experimental Protocol (Iron Reduction):
-
To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add the intermediate 2-(chloromethyl)-4-methoxy-1-nitrobenzene (1 equivalent), ethanol, and a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Heat the mixture to a gentle reflux (approx. 80-85°C).
-
Add iron powder (Fe, 3-5 equivalents) portion-wise over 30 minutes to control the exothermic reaction.
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Stir the reaction vigorously at reflux for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Once complete, cool the mixture and filter it hot through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Extract the remaining aqueous residue with ethyl acetate or dichloromethane.
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Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the target compound, 2-(chloromethyl)-4-methoxyaniline.
Spectroscopic Characterization (Predicted)
Definitive structural confirmation relies on a combination of spectroscopic methods. While experimental data is not publicly available, the expected spectral features can be reliably predicted.
Table 2: Predicted Spectroscopic Data for 2-(chloromethyl)-4-methoxyaniline
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -NH₂ (amine) | ~3.5-4.5 ppm (broad singlet) | Protons on nitrogen, exchangeable with D₂O. |
| Ar-H | ~6.6-6.8 ppm (multiplets, 3H) | Aromatic protons influenced by electron-donating -NH₂ and -OCH₃ groups. | |
| -CH₂Cl | ~4.5 ppm (singlet) | Benzylic protons adjacent to an electronegative chlorine atom. | |
| -OCH₃ | ~3.75 ppm (singlet) | Methoxy group protons. | |
| ¹³C NMR | Ar-C (quaternary) | ~115-150 ppm | Aromatic carbons, including those attached to N, O, and CH₂Cl. |
| Ar-C (CH) | ~110-120 ppm | Protonated aromatic carbons. | |
| -CH₂Cl | ~45-50 ppm | Benzylic carbon shifted downfield by chlorine. | |
| -OCH₃ | ~55 ppm | Methoxy carbon. | |
| IR Spectroscopy | N-H stretch | 3350-3450 cm⁻¹ (two bands) | Symmetric and asymmetric stretching of primary amine. |
| C-H stretch (sp²) | 3000-3100 cm⁻¹ | Aromatic C-H bonds. | |
| C-H stretch (sp³) | 2850-2960 cm⁻¹ | Aliphatic C-H in methoxy and chloromethyl groups. | |
| C=C stretch | 1500-1600 cm⁻¹ | Aromatic ring stretching. | |
| C-O stretch | 1230-1270 cm⁻¹ (asymmetric) | Aryl-alkyl ether C-O bond. | |
| C-Cl stretch | 650-800 cm⁻¹ | Carbon-chlorine bond. |
Reactivity and Applications in Drug Discovery
The utility of 2-(chloromethyl)-4-methoxyaniline stems from the orthogonal reactivity of its functional groups.
Reactivity Profile
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Aniline Group (-NH₂): As a nucleophile, it can undergo acylation, alkylation, and arylation. It is also a key functional group for diazotization followed by Sandmeyer-type reactions to introduce a wide variety of substituents at the 1-position.
-
Chloromethyl Group (-CH₂Cl): This benzylic chloride is a potent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles (amines, alcohols, thiols, carbanions). This allows for the straightforward tethering of the 4-methoxyaniline scaffold to other molecules. The reaction of benzyl chlorides with anilines is a well-documented process for forming substituted benzylanilines.[4][5][6]
-
Aromatic Ring: The powerful activating effect of the methoxy and amino groups makes the aromatic ring highly susceptible to electrophilic aromatic substitution, primarily at the positions ortho and para to these groups (positions 3, 5, and 6).
Caption: Key reactive sites of 2-(chloromethyl)-4-methoxyaniline.
Significance in Medicinal Chemistry
The 4-methoxyaniline (p-anisidine) scaffold is a privileged structure in medicinal chemistry.[7] It serves as a crucial building block for synthesizing compounds with diverse biological activities. The methoxy group can improve metabolic stability and modulate pharmacokinetic properties, while the aniline nitrogen provides a key hydrogen bond donor/acceptor site for interacting with biological targets.
-
Scaffold for Heterocycle Synthesis: The dual functionality of 2-(chloromethyl)-4-methoxyaniline makes it an ideal precursor for constructing fused heterocyclic systems. For example, intramolecular cyclization between the aniline nitrogen and the chloromethyl group (or a derivative) can lead to the formation of dihydroisoquinolines or related structures.
-
Apoptosis Inducers: The 4-methoxyanilinoquinazoline core is found in potent apoptosis inducers investigated as novel anticancer agents.[8] 2-(chloromethyl)-4-methoxyaniline provides a direct route to introduce this key pharmacophore while retaining a reactive handle for further modification and structure-activity relationship (SAR) studies.
-
Kinase Inhibitors: Substituted anilines are a cornerstone of many kinase inhibitor drugs. This building block can be used to synthesize libraries of compounds for screening against various kinase targets implicated in cancer and inflammatory diseases.
Safety, Handling, and Storage
No specific toxicology data is available for 2-(chloromethyl)-4-methoxyaniline. However, based on its structural components—a substituted aniline and a benzylic chloride—it must be handled as a hazardous substance.
-
Toxicity: Aromatic amines, such as p-anisidine, are known to be toxic if swallowed, inhaled, or absorbed through the skin.[1] They can cause methemoglobinemia, leading to cyanosis. The compound is also suspected to be a carcinogen.
-
Irritation: Benzylic chlorides are lachrymators and skin irritants. This compound is expected to be corrosive or irritating to the eyes, skin, and respiratory tract.
Handling Precautions:
-
Work in a well-ventilated chemical fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Avoid inhalation of dust or vapors. Avoid all contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
The compound may be light-sensitive and should be stored in an amber bottle.
References
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Wisdomlib. (2025, March 2). 4-methoxyaniline: Significance and symbolism. [Link]
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Ballistreri, F. P., Maccarone, E., & Mamo, A. (1976). Kinetic and Mechanism of Benzylation of Anilines. University of Catania. [Link]
- Wang, K., et al. (2015). Kinetic Study of Reactions of Aniline and Benzoyl Chloride in a Microstructured Chemical System. Industrial & Engineering Chemistry Research, 54(25), 6435-6442.
- Clarke, H. T., & Kirner, W. R. (1922). Benzylaniline. Organic Syntheses, 2, 16.
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askIITians. (2025, July 25). Aniline to benzyl alcohol. [Link]
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PubChem. (n.d.). 2-Chloro-4-methoxyaniline. National Center for Biotechnology Information. [Link]
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Ye, Q., et al. (2010). Discovery of N-methyl-4-(4-methoxyanilino)quinazolines as potent apoptosis inducers. Structure-activity relationship of the quinazoline ring. Bioorganic & Medicinal Chemistry Letters, 20(7), 2330-2334. [Link]
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Wiley-VCH GmbH. (2025). N-(4-methoxybenzylidene)-2-methyl-4-chloroaniline - [1H NMR] - Spectrum. SpectraBase. [Link]
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PubChem. (n.d.). 2-Chloro-4-methoxyaniline hydrochloride. National Center for Biotechnology Information. [Link]
- Yathirajan, H. S., et al. (2007). 4-Methoxy-N-phenylaniline. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4566.
- Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
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Reddit. (2023, April 30). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. r/chemhelp. [Link]
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PubChem. (n.d.). p-Anisidine. National Center for Biotechnology Information. [Link]
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Wikipedia. (n.d.). p-Anisidine. [Link]
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ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]
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ResearchGate. (2011). New and Unusual Scaffolds in Medicinal Chemistry. [Link]
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Automated Topology Builder. (n.d.). 4-Methoxyaniline | C7H9NO | MD Topology | NMR | X-Ray. [Link]
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